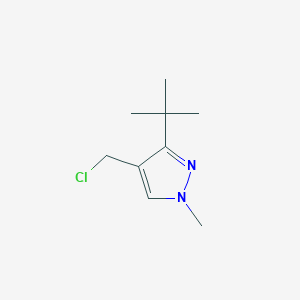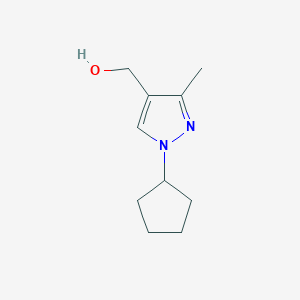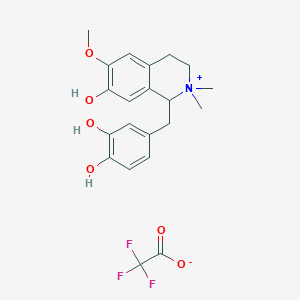
rac-3'-hydroxy-N,N-dimethylcoclaurinium trifluoroacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3’-Hydroxy-N,N-dimethylcoclauriniumtrifluoroacetate is a complex organic compound belonging to the class of isoquinoline alkaloids. These compounds are known for their diverse biological activities and are often found in various plant species. The compound features a tetrahydroisoquinoline core with multiple functional groups, including hydroxyl, methoxy, and dimethylamino groups, making it a versatile molecule for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Hydroxy-N,N-dimethylcoclauriniumtrifluoroacetate typically involves multiple steps, starting from simpler precursors. One common route involves the methylation of 3’-hydroxy-N-methylcoclaurine using dimethyl sulfate or methyl iodide under basic conditions. The resulting N,N-dimethyl derivative is then reacted with trifluoroacetic acid to form the trifluoroacetate salt. The reaction conditions often include:
Temperature: Room temperature to 50°C
Solvent: Methanol or ethanol
Catalyst: Sodium hydroxide or potassium carbonate
Industrial Production Methods
In an industrial setting, the production of 3’-Hydroxy-N,N-dimethylcoclauriniumtrifluoroacetate may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can further optimize the process. The final product is usually purified through crystallization or chromatography techniques.
Analyse Des Réactions Chimiques
Types of Reactions
3’-Hydroxy-N,N-dimethylcoclauriniumtrifluoroacetate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the trifluoroacetate group, yielding the free base.
Substitution: The methoxy and dimethylamino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as:
Oxidized derivatives: Ketones or aldehydes.
Reduced derivatives: Free base forms.
Substituted derivatives: Alkylated or acylated products.
Applications De Recherche Scientifique
3’-Hydroxy-N,N-dimethylcoclauriniumtrifluoroacetate has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex alkaloids and as a reagent in organic synthesis.
Biology: Studied for its potential role in enzyme inhibition and as a probe for biochemical pathways.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mécanisme D'action
The mechanism of action of 3’-Hydroxy-N,N-dimethylcoclauriniumtrifluoroacetate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s conformation and function. The pathways involved often include:
Signal transduction pathways: Modulation of kinase activity.
Metabolic pathways: Inhibition of key enzymes in metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3’-Hydroxy-N-methylcoclaurine
- N,N-Dimethylcoclaurine
- Coclaurine
Uniqueness
3’-Hydroxy-N,N-dimethylcoclauriniumtrifluoroacetate is unique due to its trifluoroacetate group, which imparts distinct chemical properties, such as increased solubility and stability. This makes it particularly useful in various applications where these properties are advantageous.
Propriétés
Formule moléculaire |
C21H24F3NO6 |
|---|---|
Poids moléculaire |
443.4 g/mol |
Nom IUPAC |
4-[(7-hydroxy-6-methoxy-2,2-dimethyl-3,4-dihydro-1H-isoquinolin-2-ium-1-yl)methyl]benzene-1,2-diol;2,2,2-trifluoroacetate |
InChI |
InChI=1S/C19H23NO4.C2HF3O2/c1-20(2)7-6-13-10-19(24-3)18(23)11-14(13)15(20)8-12-4-5-16(21)17(22)9-12;3-2(4,5)1(6)7/h4-5,9-11,15H,6-8H2,1-3H3,(H2-,21,22,23);(H,6,7) |
Clé InChI |
LJXVHGCCIANZFC-UHFFFAOYSA-N |
SMILES canonique |
C[N+]1(CCC2=CC(=C(C=C2C1CC3=CC(=C(C=C3)O)O)O)OC)C.C(=O)(C(F)(F)F)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-chloro-5-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B13077095.png)
![6,8-Difluoro-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B13077108.png)

![6,7-Dihydro-5H-pyrrolo[3,4-b]pyrazinetrihydrochloride](/img/structure/B13077111.png)


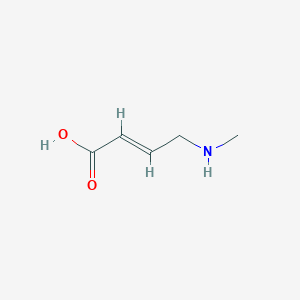
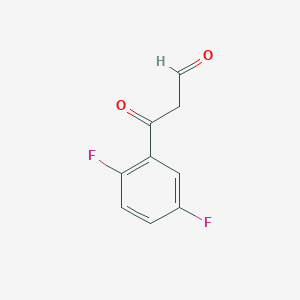
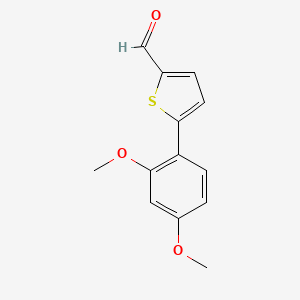
![Methyl3-benzyl-3-azabicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B13077144.png)
